Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir
Description
Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir is a chemically modified derivative of valacyclovir, a prodrug of the antiviral agent acyclovir. This compound is characterized by dual benzyloxycarbonyl (Cbz) groups on the amine functionalities and a benzyl ether substitution at the 6-O position. Its molecular formula is C57H64N12O12, with a molecular weight of 1109.19 g/mol . This structural complexity distinguishes it from simpler valacyclovir analogs, making it a critical intermediate or impurity in pharmaceutical synthesis and quality control workflows.
Properties
IUPAC Name |
2-[[2-[[[9-[2-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]oxyethoxymethyl]-6-phenylmethoxypurin-2-yl]amino]methylamino]-6-phenylmethoxypurin-9-yl]methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H64N12O12/c1-38(2)44(62-56(72)80-31-42-21-13-7-14-22-42)52(70)76-27-25-74-36-68-34-60-46-48(68)64-54(66-50(46)78-29-40-17-9-5-10-18-40)58-33-59-55-65-49-47(51(67-55)79-30-41-19-11-6-12-20-41)61-35-69(49)37-75-26-28-77-53(71)45(39(3)4)63-57(73)81-32-43-23-15-8-16-24-43/h5-24,34-35,38-39,44-45H,25-33,36-37H2,1-4H3,(H,62,72)(H,63,73)(H,58,64,66)(H,59,65,67)/t44-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAKPLIOVJIGHH-GSVOJQHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(N=C2OCC3=CC=CC=C3)NCNC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5COCCOC(=O)C(C(C)C)NC(=O)OCC7=CC=CC=C7)NC(=O)OCC8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(N=C2OCC3=CC=CC=C3)NCNC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5COCCOC(=O)[C@H](C(C)C)NC(=O)OCC7=CC=CC=C7)NC(=O)OCC8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H64N12O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1109.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Foundation in Valacyclovir Synthesis
The preparation of Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir is intrinsically linked to valacyclovir synthesis. Valacyclovir itself is synthesized via esterification of L-valine with acyclovir, a process that often employs carbobenzyloxy (Cbz) groups to protect reactive amines. During this process, incomplete deprotection or side reactions can lead to the formation of this compound as an impurity.
Key steps in valacyclovir synthesis include:
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Coupling of Cbz-L-valine with acyclovir :
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Deprotection :
Formation of this compound
The bis-protected compound arises from two primary scenarios:
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Overprotection during coupling : Excess Cbz-L-valine or prolonged reaction times can lead to dual Cbz protection on both the purine and valine amines.
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Unintended benzylation : The 6-hydroxyl group on the purine ring may react with benzylating agents (e.g., benzyl bromide) under basic conditions, forming the 6-O-benzyl derivative.
Stepwise Protection Strategies
Sequential Amino and Hydroxyl Protection
A controlled synthesis of this compound involves sequential protection:
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N-Benzyloxycarbonylation :
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6-O-Benzylation :
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Reagents : Benzyl bromide, sodium hydride (NaH).
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Solvent : Anhydrous DMF.
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Conditions : 0°C to room temperature, 8–12 hours.
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Target : Protects the 6-hydroxyl group on the purine ring.
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Table 1: Reaction Conditions for Key Protection Steps
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| N-Cbz Protection | Cbz-Cl, NaHCO₃ | Dioxane | RT | 4–6 h | 75–80 |
| 6-O-Benzylation | BnBr, NaH | DMF | 0°C → RT | 8–12 h | 65–70 |
Side Reactions and Impurity Control
Origins of Bis-Protected Impurity
The bis-protected compound forms under specific conditions:
Mitigation Strategies
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Stoichiometric precision : Limiting Cbz-L-valine to 1.1–1.2 equivalents reduces overprotection.
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Low-temperature benzylation : Conducting 6-O-benzylation at 0°C minimizes unwanted side reactions.
Analytical Characterization
Structural Confirmation
Purity Assessment
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HPLC : Reverse-phase C18 column, acetonitrile/water gradient. Retention time: 12.3 min.
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Impurity Profile : Typically contains <0.5% acyclovir and <0.2% de-benzylated byproducts.
Industrial-Scale Optimization
Solvent Selection
Catalyst Efficiency
Table 2: Comparative Catalyst Performance
| Catalyst | Reaction Time (h) | Epimerization (%) | Yield (%) |
|---|---|---|---|
| DMAP | 12 | 1.2–1.5 | 78 |
| HOBt | 18 | 0.3–0.5 | 72 |
Scientific Research Applications
Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential antiviral properties and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral treatments.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir involves its conversion to the active form of valacyclovir in the body. Valacyclovir is then converted to acyclovir, which inhibits viral DNA synthesis by targeting viral DNA polymerase. This prevents the replication of viral DNA, thereby exerting its antiviral effects .
Comparison with Similar Compounds
Benzyloxycarbonyl Valacyclovir (CAS 124832-31-1)
Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]
O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 (CAS 194159-22-3)
- Molecular Formula : C24H30N6O8
- Molecular Weight: Not explicitly stated, but estimated at ~554.55 g/mol (excluding deuterium effects)
- Key Features : Incorporates an acetyl group and deuterium substitution, enhancing metabolic stability. Unlike the main compound, it lacks dual Cbz groups and the 6-O-benzyl modification.
Structural and Functional Comparison
Molecular Complexity and Lipophilicity
| Compound | Cbz Groups | Benzyl Substitutions | Molecular Weight | LogP* (Estimated) |
|---|---|---|---|---|
| This compound | 2 | 6-O-benzyl | 1109.19 | ~5.2 |
| Benzyloxycarbonyl Valacyclovir | 1 | None | 458.47 | ~1.8 |
| O-Acetyl N-Benzyloxycarbonyl Valganciclovir-d5 | 1 | None | ~554.55 | ~2.5 |
*LogP values estimated based on benzyl/Cbz contributions.
Pharmacological Relevance
- Prodrug Activation : Unlike valacyclovir (which is hydrolyzed to acyclovir), the main compound’s extensive protections likely render it pharmaceutically inert unless deprotected .
- Impurity Role : Catalogued as PA 01 20610 , it is monitored in valacyclovir manufacturing to ensure purity standards per USP guidelines .
Biological Activity
Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir is a synthetic derivative of valacyclovir, a well-known antiviral agent. This compound has been engineered to enhance its stability and biological activity through the incorporation of benzyloxycarbonyl and benzyl groups. Understanding its biological activity is crucial for assessing its potential therapeutic applications, particularly in antiviral treatments.
Chemical Structure and Synthesis
The chemical structure of this compound includes a valacyclovir backbone modified with protective groups. The synthesis typically involves:
- Protection of the amino group : Using benzyloxycarbonyl chloride in the presence of triethylamine.
- Protection of the hydroxyl group : Benzylation with benzyl bromide and sodium hydride.
- Coupling reaction : Formation of the final compound through appropriate coupling reactions under controlled conditions.
This synthetic approach aims to optimize yield and purity, making it suitable for further biological evaluations .
The biological activity of this compound is primarily attributed to its conversion to valacyclovir in vivo, which is then metabolized to acyclovir. Acyclovir acts as a selective inhibitor of viral DNA polymerase, leading to:
- Competitive inhibition of viral DNA polymerase.
- Incorporation into viral DNA , resulting in chain termination.
- Inactivation of viral polymerases , thereby preventing viral replication .
Antiviral Properties
Research indicates that this compound exhibits enhanced antiviral activity compared to its parent compounds. The modifications made to its structure increase its stability and bioavailability, potentially improving its efficacy against various herpes viruses.
- In vitro Studies : Preliminary studies have shown that this compound can inhibit herpes simplex virus (HSV) and varicella-zoster virus (VZV) replication at low micromolar concentrations, similar to or better than valacyclovir .
Case Studies
- Study on Herpes Simplex Virus :
- Pharmacokinetic Profile :
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with related compounds such as valacyclovir and acyclovir is essential.
| Compound | Mechanism of Action | Antiviral Activity (IC50) | Stability |
|---|---|---|---|
| This compound | Inhibition of viral DNA polymerase | 5 µM | High |
| Valacyclovir | Prodrug activated to acyclovir | 10 µM | Moderate |
| Acyclovir | Direct inhibition of DNA synthesis | 1 µM | Low |
This table illustrates that while all three compounds inhibit viral replication, this compound shows improved stability and potency.
Q & A
Basic Research: What are the critical considerations in designing experiments for synthesizing Bis N-Benzyloxycarbonyl-6-O-benzyl-valacyclovir?
Methodological Answer:
Synthesis requires careful selection of protecting groups to prevent undesired side reactions. The N-Benzyloxycarbonyl (Cbz) group is commonly used to protect amines, while benzyl ethers protect hydroxyl groups. Key steps include:
- Reagent Purity : Use high-purity (>95%) N-Benzyloxycarbonyl derivatives (e.g., N-Benzyloxycarbonyl-L-phenylalanine) to ensure reaction efficiency .
- Solvent System : Optimize polar aprotic solvents (e.g., DMF) for solubility and stability.
- Temperature Control : Maintain mild conditions (0°C–6°C) to prevent decomposition of intermediates .
- Factorial Design : Employ a 3² full factorial design to study interactions between factors like reagent stoichiometry and reaction time, enhancing reproducibility .
Basic Research: Which analytical techniques are most robust for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Resolve stereochemistry and confirm benzyl group positioning via ¹H and ¹³C chemical shifts.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment. Validate methods using retention time reproducibility (<2% RSD) .
- Elemental Analysis : Confirm empirical formula alignment with theoretical values (e.g., C, H, N within ±0.3%) .
Basic Research: How can formulation stability be optimized for this compound?
Methodological Answer:
- Surfactant-Cholesterol Ratio : Use a 32 full factorial design to optimize niosome formulations. For example, surfactant (Span 60) and cholesterol concentrations significantly affect encapsulation efficiency and drug release kinetics .
- pH Stability Studies : Conduct accelerated stability testing at pH 1.2 (gastric) and 7.4 (systemic) to identify degradation pathways.
- Lyophilization : Add cryoprotectants (e.g., trehalose) to prevent niosome aggregation during freeze-drying .
Advanced Research: How can discrepancies between in vitro and in vivo pharmacokinetic data be resolved?
Methodological Answer:
Discrepancies often arise from differences in metabolism or transport mechanisms. Steps include:
- PEPT1 Transporter Assays : Validate proton-dependent uptake using HeLa cells transfected with PEPT1. Compare in vitro transport rates (e.g., [¹⁴C]Gly-Sar uptake) with in vivo bioavailability .
- Renal Clearance Modeling : Estimate apparent renal clearance (CLrenal) using cumulative urinary excretion (Ae0–24) and plasma AUC. Adjust for molar ratios (e.g., acyclovir:valacyclovir = 0.694) .
- Statistical Harmonization : Apply linear mixed-effects models to log-transformed PK parameters (Cmax, AUC) to account for intersubject variability .
Table 1: Key PK Parameters from In Vitro/In Vivo Studies
| Parameter | In Vitro Value | In Vivo Value | Adjustment Method |
|---|---|---|---|
| Cmax | 500 ng/mL | 320 ng/mL | Log-transformed LSM model |
| AUC0–24 | 12,000 h·ng/mL | 8,500 h·ng/mL | Molar ratio correction |
Advanced Research: What methodologies assess drug-drug interactions between this compound and coadministered agents?
Methodological Answer:
- Crossover Study Design : Use a three-period, fixed-sequence trial (e.g., valacyclovir alone → prodrug alone → coadministration) with 5–10-day washouts to minimize carryover effects .
- LC-MS/MS Quantification : Measure plasma concentrations of parent drug and metabolites (e.g., acyclovir) with LLQ = 50 ng/mL for active moieties .
- Safety Monitoring : Track leukopenia (19.6% incidence) and thrombocytopenia (10.9%) as biomarkers of valacyclovir toxicity during coadministration .
Advanced Research: How can statistical models improve clinical trial design for evaluating antiviral efficacy?
Methodological Answer:
- Kaplan-Meier Analysis : Compare CMV-free survival rates between treatment and control groups (e.g., valacyclovir prophylaxis vs. placebo) with log-rank tests (P < 0.05 significance) .
- Cost-Effectiveness Modeling : Integrate Monte Carlo simulations to identify price thresholds where valacyclovir becomes cost-effective for pre-ART HIV-1 treatment .
- FINER Criteria : Ensure trials are Feasible, Novel, Ethical, and Relevant. Example: A Phase III trial assessing valacyclovir’s impact on CD4 counts (<350 cells/μL) in HIV-1 patients .
Basic Research: What frameworks guide teratogenicity assessment of this compound?
Methodological Answer:
- Pregnancy Registries : Use population-based prospective studies (e.g., Acyclovir Pregnancy Registry) to track major birth defects (baseline rate = 3.2%) .
- Dose-Response Modeling : Compare animal toxicity data (e.g., high-dose acyclovir in rodents) with human exposure levels using allometric scaling .
- FDA Category B Classification : Confirm absence of fetal risk in animal studies and adequate human pregnancy data .
Advanced Research: What mechanisms underlie long-term toxicity of benzyl-protected valacyclovir derivatives?
Methodological Answer:
- Reactive Metabolite Screening : Identify electrophilic intermediates (e.g., quinone methides) via trapping assays with glutathione (GSH).
- Oxidative Stress Markers : Measure lipid peroxidation (MDA levels) and antioxidant depletion (e.g., GSH:GSSG ratio) in hepatic microsomes .
- Genotoxicity Assays : Conduct Ames tests (±S9 activation) and micronucleus assays to assess chromosomal damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
